molecular formula C19H16O5 B2643002 methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 869080-22-8

methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2643002
CAS No.: 869080-22-8
M. Wt: 324.332
InChI Key: ADDQEDMVPZKJPG-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Activities

The biological activities of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate have been the focus of numerous studies due to its potential applications in pharmacology:

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7 cells), with IC50 values indicating potent activity . Specifically, studies have demonstrated that certain derivatives possess selective toxicity towards tumor-associated carbonic anhydrase IX, which is a target for cancer therapy .

Anti-inflammatory Properties

Coumarin derivatives are also recognized for their anti-inflammatory effects. The presence of specific functional groups in this compound may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been documented extensively. Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study: Anticancer Evaluation

A study conducted on a series of coumarin derivatives, including methyl 2-(4-methyl)-oxochromen derivatives, reported substantial anticancer activity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM . This highlights the efficacy of these compounds in targeting cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Synthesis and Characterization

Research focusing on the synthesis of methyl 2-(4-methyl)-oxochromen derivatives demonstrated efficient methodologies yielding high purity and yield rates (up to 88%) through optimized reaction conditions . Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity and purity of the synthesized compounds.

Drug Development

Given the promising biological activities observed, further development into drug formulations could be pursued, particularly for anticancer and anti-inflammatory therapies.

Mechanistic Studies

Investigating the mechanisms by which these compounds exert their biological effects could provide deeper insights into their therapeutic potential and guide structural modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester linkage and phenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Biological Activity

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a compound belonging to the coumarin family, characterized by its unique structural features that impart various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H15NO4
Molecular Weight309.32 g/mol
InChIInChI=1S/C18H15NO4/c1...
InChIKeyQBNICJNUNTZNOW-UHFFFAOYSA-N

The compound's structure includes a coumarin moiety, which is known for a variety of biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives. For instance, a study demonstrated that related coumarin compounds exhibited significant antimicrobial activity against strains such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 μg/mL for similar compounds .

Case Study: Antimicrobial Efficacy

In a comparative analysis of various coumarin derivatives, this compound was tested alongside other silver(I) complexes derived from coumarins. The results indicated that while some complexes showed promising activity against bacterial strains, methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate did not exhibit notable activity in certain assays, indicating variability in effectiveness based on the structural modifications .

Anticancer Properties

Coumarins are also recognized for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

The anticancer activity is often attributed to the ability of coumarins to interact with DNA and RNA, leading to disruption in cellular processes. For example, a study on related compounds indicated that they could effectively bind to mutated kinases involved in cancer progression, thereby inhibiting their activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, coumarin derivatives have been reported to possess anti-inflammatory properties. These effects are believed to stem from their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate and related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialMIC values against E. coli and MRSA were significant but variable.
AnticancerInduced apoptosis in cancer cell lines; effective against mutated kinases.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-15-9-8-14(23-11-17(20)22-2)10-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQEDMVPZKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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